molecular formula C20H14N2O B11664933 (3Z)-3-(biphenyl-4-ylimino)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(biphenyl-4-ylimino)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11664933
M. Wt: 298.3 g/mol
InChI Key: RYMYIBWTDZLYNL-UHFFFAOYSA-N
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Description

(3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group attached to an imino-indolone structure, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-biphenylamine with isatin under acidic conditions to form the imino-indolone structure. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The biphenyl group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced imino-indolone derivatives.

    Substitution: Halogenated or nitro-substituted biphenyl derivatives.

Scientific Research Applications

(3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which (3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects involves interactions with specific molecular targets. The biphenyl group allows for strong π-π interactions with aromatic residues in proteins, while the imino-indolone structure can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-({[1,1’-BIPHENYL]-4-YL}IMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of a biphenyl group and an imino-indolone structure, which imparts distinct chemical and biological properties not commonly found in other compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

3-(4-phenylphenyl)imino-1H-indol-2-one

InChI

InChI=1S/C20H14N2O/c23-20-19(17-8-4-5-9-18(17)22-20)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22,23)

InChI Key

RYMYIBWTDZLYNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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